N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions.
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Step 1: Synthesis of 2-(thiophen-2-yl)ethylamine
Reagents: Thiophene-2-carboxaldehyde, ethylamine
Conditions: Reductive amination using a reducing agent like sodium cyanoborohydride.
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Step 2: Formation of N-cyclopropyl-2-(thiophen-2-yl)ethylamine
Reagents: Cyclopropylamine, 2-(thiophen-2-yl)ethylamine
Conditions: Coupling reaction under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Step 3: Synthesis of this compound
Reagents: 4-(trifluoromethyl)benzoyl chloride, N-cyclopropyl-2-(thiophen-2-yl)ethylamine
Conditions: Amidation reaction in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.
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Reduction: The amide group can be reduced to an amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Conducted in an inert atmosphere, often in tetrahydrofuran (THF).
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Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reagents: Nucleophiles like sodium methoxide.
Conditions: Elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, mod
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)13-5-3-12(4-6-13)16(22)21(14-7-8-14)10-9-15-2-1-11-23-15/h1-6,11,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJWSIRFMULJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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